3-(Cyclopropylmethoxy)-2-methylbenzoic acid 3-(Cyclopropylmethoxy)-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1369797-94-3
VCID: VC3095950
InChI: InChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14)
SMILES: CC1=C(C=CC=C1OCC2CC2)C(=O)O
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

3-(Cyclopropylmethoxy)-2-methylbenzoic acid

CAS No.: 1369797-94-3

Cat. No.: VC3095950

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopropylmethoxy)-2-methylbenzoic acid - 1369797-94-3

Specification

CAS No. 1369797-94-3
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 3-(cyclopropylmethoxy)-2-methylbenzoic acid
Standard InChI InChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14)
Standard InChI Key FTHJRWMVZDWLNO-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1OCC2CC2)C(=O)O
Canonical SMILES CC1=C(C=CC=C1OCC2CC2)C(=O)O

Introduction

Overview of the Compound

3-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of benzoic acid characterized by two substituents on the benzene ring: a cyclopropylmethoxy group and a methyl group. These functional groups contribute to its unique chemical and physical properties, making it significant in various scientific and industrial applications.

Synthesis and Preparation

The synthesis of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the following steps:

  • Starting Material: The reaction begins with 2-methylbenzoic acid.

  • Cyclopropylmethoxylation: A nucleophilic substitution reaction introduces the cyclopropylmethoxy group. This step involves reacting 2-methylbenzoic acid with cyclopropylmethanol in the presence of a catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.

  • Reaction Conditions: The reaction is conducted under reflux conditions using solvents like toluene or dichloromethane.

Applications in Research and Industry

The unique structure of this compound makes it valuable for multiple applications:

  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

  • Biological Studies: Investigated for enzyme-substrate interactions and as a probe in biochemical assays.

  • Industrial Use: Plays a role in producing specialty chemicals and materials.

Comparison with Similar Compounds

CompoundDifferences
2-Methylbenzoic acidLacks the cyclopropylmethoxy group, resulting in reduced steric hindrance.
3-Methoxy-2-methylbenzoic acidContains a methoxy group instead of a cyclopropylmethoxy group, altering reactivity.
3-Cyclopropylmethoxybenzoic acidLacks the methyl group, which affects binding properties and electronic effects.

The combination of both substituents (cyclopropylmethoxy and methyl groups) makes 3-(Cyclopropylmethoxy)-2-methylbenzoic acid unique in terms of steric and electronic characteristics.

Biological Activity

The compound's biological activity stems from its ability to interact with enzymes and receptors due to its sterically demanding cyclopropylmethoxy group. This feature enhances binding affinity and modulates specific enzymatic pathways.

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